An In-Depth Technical Guide to the Chemical Properties of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, featuring a chlorinated benzene ring fused to an isoxazole ring bearing a carboxylic acid moiety, provides a unique scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of 6-chlorobenzo[d]isoxazole-3-carboxylic acid, including its synthesis, reactivity, and spectroscopic signature. Particular emphasis is placed on its role as a key intermediate in the synthesis of antipsychotic drugs, highlighting its importance in the pharmaceutical industry.
Introduction
The benzisoxazole moiety is a "privileged scaffold" in drug discovery, appearing in a variety of biologically active compounds. The fusion of a benzene ring to the isoxazole core imparts a specific conformational rigidity and electronic distribution that can be favorably exploited in the design of targeted therapeutics. The addition of a carboxylic acid group at the 3-position of the isoxazole ring introduces a versatile functional handle for further chemical modifications, such as amide bond formation, while the chloro-substituent on the benzene ring can influence the molecule's lipophilicity and metabolic stability.
This guide will delve into the core chemical characteristics of 6-chlorobenzo[d]isoxazole-3-carboxylic acid, providing a foundational understanding for researchers working with this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
6-Chlorobenzo[d]isoxazole-3-carboxylic acid possesses the chemical formula C₈H₄ClNO₃ and a molar mass of 197.58 g/mol .[1] The molecule's structure is characterized by a planar benzisoxazole core.
| Property | Value | Source |
| CAS Number | 28691-49-8 | [1] |
| Molecular Formula | C₈H₄ClNO₃ | [1] |
| Molar Mass | 197.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 180-185 °C (for 6-fluorobenzo[d]isoxazole-3-carboxylic acid) | [3] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [2][4] |
| pKa | Estimated to be in the range of typical carboxylic acids (3-5), influenced by the electron-withdrawing nature of the benzisoxazole ring system. |
Synthesis of 6-Chlorobenzo[d]isoxazole-3-carboxylic Acid
The synthesis of benzisoxazole-3-carboxylic acids can be achieved through several general strategies. A common approach involves the cyclization of a suitably substituted aromatic precursor. While a specific, detailed protocol for 6-chlorobenzo[d]isoxazole-3-carboxylic acid is not extensively documented in readily available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.[5][6]
A potential synthetic pathway is outlined below:
Caption: A potential synthetic workflow for 6-chlorobenzo[d]isoxazole-3-carboxylic acid.
Experimental Protocol (General Approach):
A general method for the synthesis of 3-substituted-4-isoxazole carboxylic acids involves the following key steps[6]:
-
Cyclization: A 3-substituted-3-oxopropionate is reacted with hydroxylamine hydrochloride in the presence of a base in an aqueous medium to form a 3-substituted-4-isoxazole-5-ketone.
-
Acetalization: The resulting ketone is then reacted with N,N-dimethylformamide dimethyl acetal to yield a 4-dimethylaminomethylene-3-substituted-4-hydrogen-isoxazol-5-ketone.
-
Ring Opening and Re-closure: The lactone ring is opened via hydrolysis under basic conditions, followed by re-cyclization.
-
Acidification: Finally, acidification of the reaction mixture yields the desired 3-substituted-4-isoxazole carboxylic acid.
This general methodology can be adapted for the synthesis of the benzisoxazole analog, starting from an appropriate substituted 1,3-dicarbonyl precursor.
Chemical Reactivity
The reactivity of 6-chlorobenzo[d]isoxazole-3-carboxylic acid is dictated by its three key structural components: the carboxylic acid group, the isoxazole ring, and the chlorinated benzene ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is the primary site for derivatization. It can undergo standard transformations to form esters, amides, and acid chlorides. These reactions are fundamental to its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, amide coupling reactions are commonly employed to link the benzisoxazole core to other molecular fragments.
Reactivity of the Isoxazole Ring
The isoxazole ring is a relatively stable aromatic system. However, it can be susceptible to ring-opening reactions under certain conditions, such as reductive cleavage. The N-O bond is the weakest point in the ring and can be cleaved, for example, by catalytic hydrogenation.
Influence of the Chloro-Substituent
The chlorine atom at the 6-position is an electron-withdrawing group, which influences the electronic properties of the entire molecule. It can affect the acidity of the carboxylic acid and the reactivity of the benzene ring towards electrophilic aromatic substitution. The chlorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by other substituents.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and isoxazole substituents. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around δ 160-170 ppm). The aromatic carbons of the benzene ring and the carbons of the isoxazole ring will appear in the range of approximately δ 110-160 ppm.
Mass Spectrometry (MS)
The mass spectrum of 6-chlorobenzo[d]isoxazole-3-carboxylic acid will show a molecular ion peak corresponding to its molecular weight (197.58 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Fragmentation may involve the loss of CO₂ from the carboxylic acid group, as well as cleavage of the isoxazole ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1750 cm⁻¹. Absorptions corresponding to C=C and C=N stretching of the aromatic and isoxazole rings will be observed in the 1400-1600 cm⁻¹ region.
Applications in Drug Development
6-Chlorobenzo[d]isoxazole-3-carboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, particularly antipsychotic drugs. The benzisoxazole scaffold is a core component of several atypical antipsychotics that exhibit antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[11][12][13]
Intermediate in the Synthesis of Risperidone and Paliperidone
While the widely used antipsychotics risperidone and paliperidone contain a 6-fluoro-1,2-benzisoxazole moiety, the analogous 6-chloro-1,2-benzisoxazole derivatives are also of significant interest in medicinal chemistry research for the development of new antipsychotic agents.[14][15][16][17][18][19][20] The general synthetic strategy involves the coupling of the benzisoxazole core with a piperidine derivative. The carboxylic acid functionality of 6-chlorobenzo[d]isoxazole-3-carboxylic acid would typically be converted to a more reactive species, such as an acid chloride or activated ester, to facilitate this coupling.
Caption: General workflow for the use of 6-chlorobenzo[d]isoxazole-3-carboxylic acid in drug synthesis.
Conclusion
6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a rigid benzisoxazole core, a reactive carboxylic acid handle, and a modulating chloro-substituent provides a rich platform for chemical exploration. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.
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